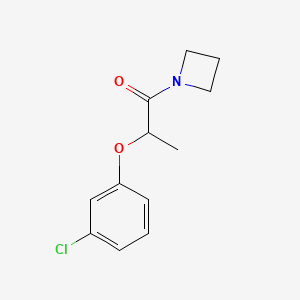
N-quinolin-2-ylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-quinolin-2-ylpyridine-4-carboxamide, also known as QPAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. QPAC has been shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用机制
The mechanism of action of N-quinolin-2-ylpyridine-4-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and other membrane proteins. N-quinolin-2-ylpyridine-4-carboxamide has been shown to selectively inhibit certain types of ion channels, such as the TRPC3 channel, which is involved in calcium signaling. This inhibition leads to changes in cellular activity and can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
N-quinolin-2-ylpyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of cell proliferation, and the reduction of inflammation. N-quinolin-2-ylpyridine-4-carboxamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using N-quinolin-2-ylpyridine-4-carboxamide in lab experiments is its selectivity for certain ion channels and other membrane proteins. This selectivity allows researchers to study specific biological processes in greater detail. Additionally, N-quinolin-2-ylpyridine-4-carboxamide has been shown to be relatively non-toxic and has low levels of cytotoxicity. However, there are also some limitations to using N-quinolin-2-ylpyridine-4-carboxamide in lab experiments. For example, its effects on ion channels can be complex and difficult to interpret, and it may not be effective in all types of cells or tissues.
未来方向
There are many potential future directions for research involving N-quinolin-2-ylpyridine-4-carboxamide. One area of interest is the development of new N-quinolin-2-ylpyridine-4-carboxamide derivatives that have enhanced selectivity or potency. Additionally, researchers may explore the use of N-quinolin-2-ylpyridine-4-carboxamide in combination with other compounds to achieve synergistic effects. Another area of interest is the use of N-quinolin-2-ylpyridine-4-carboxamide in animal models to investigate its potential therapeutic applications in various diseases. Finally, further research is needed to fully understand the mechanism of action of N-quinolin-2-ylpyridine-4-carboxamide and its effects on various biological processes.
In conclusion, N-quinolin-2-ylpyridine-4-carboxamide, or N-quinolin-2-ylpyridine-4-carboxamide, is a chemical compound that has a wide range of potential applications in scientific research. Its selectivity for certain ion channels and other membrane proteins, as well as its unique biochemical and physiological effects, make it a valuable tool for studying various biological processes. While there are still many questions to be answered about the mechanism of action of N-quinolin-2-ylpyridine-4-carboxamide, its potential for future research is promising.
合成方法
N-quinolin-2-ylpyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2-chloroquinoline, followed by the addition of a carboxylic acid derivative. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization. The synthesis method of N-quinolin-2-ylpyridine-4-carboxamide has been well-established and is widely used in research labs around the world.
科学研究应用
N-quinolin-2-ylpyridine-4-carboxamide has been found to have a wide range of scientific research applications, particularly in the fields of biology and medicine. It has been used as a fluorescent probe to study protein-ligand interactions, as well as a tool for investigating the role of ion channels in cellular signaling pathways. N-quinolin-2-ylpyridine-4-carboxamide has also been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models.
属性
IUPAC Name |
N-quinolin-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(12-7-9-16-10-8-12)18-14-6-5-11-3-1-2-4-13(11)17-14/h1-10H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGRPBLBMCNGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-2-ylpyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)






